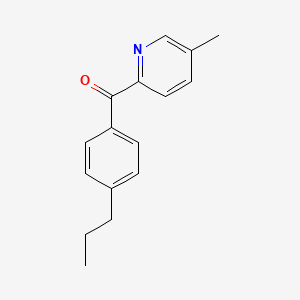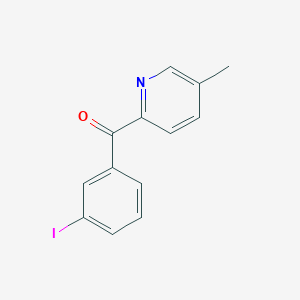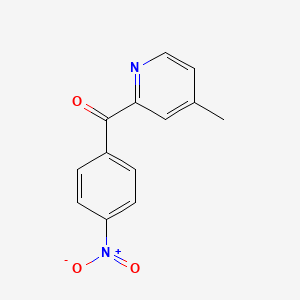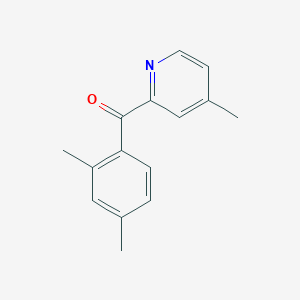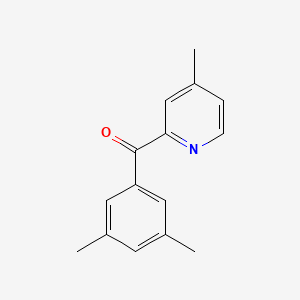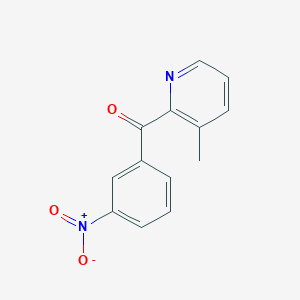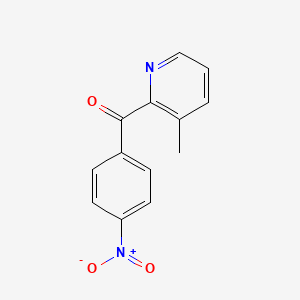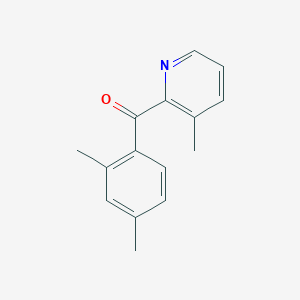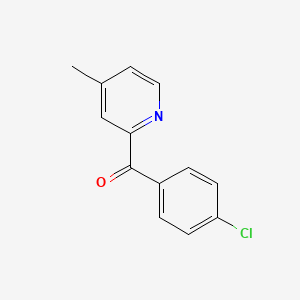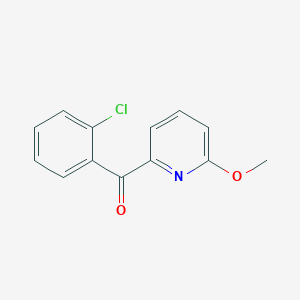
2-(2-Chlorobenzoyl)-6-methoxypyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with the appropriate 2-chlorobenzoyl chloride and a methoxy group source. The exact conditions and reagents would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The pyridine ring is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of delocalized electrons .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the different functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the carbonyl group in the 2-chlorobenzoyl moiety could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic pyridine ring could affect its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Organic Synthesis and Lithiation Studies :
- Lithiation of related compounds, such as 2-chloro- and 2-methoxypyridine, has been studied extensively. Researchers Gros, Choppin, and Fort (2003) investigated the lithiation pathway of these compounds using lithium dialkylamides, revealing complexities in the C-3 lithiation process and proposing a mechanism involving precomplexation and formation of dilithio intermediates (Gros, Choppin, & Fort, 2003).
Vibrational and Electronic Spectroscopy :
- Arjunan et al. (2011) conducted a detailed study on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Using Fourier transform infrared (FTIR) and FT-Raman spectroscopy, they provided a complete vibrational assignment and analysis of fundamental modes, comparing experimental and theoretical frequencies (Arjunan et al., 2011).
Cytotoxic Activity in Medicinal Chemistry :
- Al-Refai et al. (2019) synthesized a series of 2-methoxypyridine-3-carbonitrile derivatives with aryl substituents and screened them for in vitro cytotoxicity activities against various cancer cell lines. They found that some compounds exhibited promising antiproliferative effects, highlighting the potential medicinal applications of these compounds (Al-Refai et al., 2019).
Structural Studies in Chemistry :
- Kelman et al. (2003) conducted structural studies on N-2-(6-aminopyridine)- N'-arylthioureas, including compounds with a 2-methoxypyridine structure. These studies provide insights into the intramolecular and intermolecular hydrogen bonding patterns of these compounds, which are critical for understanding their chemical properties (Kelman et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chlorophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXRTRGKCGFZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



